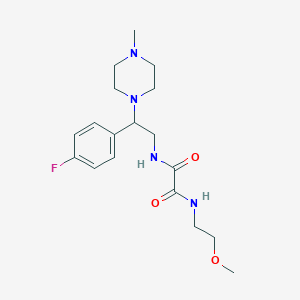

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide

Description

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-fluorophenyl group, a 4-methylpiperazine moiety, and a methoxyethyl side chain.

Properties

IUPAC Name |

N'-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-N-(2-methoxyethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27FN4O3/c1-22-8-10-23(11-9-22)16(14-3-5-15(19)6-4-14)13-21-18(25)17(24)20-7-12-26-2/h3-6,16H,7-13H2,1-2H3,(H,20,24)(H,21,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBRYUOHYXGOQBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)C(=O)NCCOC)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27FN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide typically involves multiple steps:

Formation of the Intermediate: The initial step often involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine to form an intermediate Schiff base.

Reduction: The Schiff base is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.

Oxalamide Formation: The final step involves the reaction of the amine with oxalyl chloride and 2-methoxyethylamine to form the desired oxalamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would be scaled up using similar synthetic routes but optimized for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction typically produces amine derivatives.

Scientific Research Applications

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the piperazine moiety can modulate the compound’s pharmacokinetic properties. The oxalamide linkage plays a crucial role in maintaining the structural integrity and stability of the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogous Oxalamides

Key Observations:

- Substituent Impact on Activity:

- The 4-fluorophenyl group (shared with GMC-4 and Compound 23) is associated with enhanced metabolic stability and receptor affinity .

- Piperazine and methoxyethyl groups in the target compound may improve solubility compared to lipophilic analogs like S336, which rely on aromatic substituents for flavor receptor binding .

- Halogenated phenyl groups (e.g., chloro, bromo) in compounds correlate with enzyme inhibitory activity, suggesting the target compound’s 4-fluorophenyl group could confer similar properties .

- Biological Activity Divergence:

Toxicological and Regulatory Comparisons

Table 3: Toxicological and Regulatory Profiles

Key Observations:

- Safety Margins: S336’s high NOEL (100 mg/kg bw/day) and large safety margins (>33 million) support its regulatory approval . The target compound’s piperazine group may necessitate additional neurotoxicity studies, as piperazines can interact with CNS receptors.

- Metabolism: Oxalamides are typically metabolized via hydrolysis and oxidation. The target compound’s 4-methylpiperazine may undergo N-demethylation or ring oxidation, differing from S336’s glucuronidation pathway .

Biological Activity

N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide is a synthetic compound with potential therapeutic applications. Its unique structural features, including a piperazine moiety and various aromatic substituents, suggest significant biological activity. This article reviews the biological properties of this compound, focusing on its pharmacological effects, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 421.5 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C21H32FN5O3 |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 906151-02-8 |

The biological activity of this compound is believed to stem from its ability to interact with various biological targets, particularly in the context of neuropharmacology and oncology. Compounds with similar structures have demonstrated significant activity against various bacterial strains and potential anticancer properties.

Antimicrobial Activity

Research indicates that compounds containing piperazine moieties exhibit antimicrobial properties. For example, derivatives similar to this compound have shown effectiveness against Mycobacterium smegmatis, suggesting a potential for antibiotic development .

Anticancer Properties

The unique combination of substituents in this compound may allow for selective receptor binding, influencing pathways involved in cancer proliferation. Studies on related oxalamide derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .

Structure-Activity Relationship (SAR)

The structure-activity relationship is critical for understanding how modifications to the compound's structure affect its biological activity. The following table summarizes findings from various studies:

| Compound | Biological Activity |

|---|---|

| N1-(5-chloro-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | Antimicrobial and anticancer properties |

| N1-(3-bromo-4-fluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl)oxalamide | Altered reactivity; potential for different pharmacological profiles |

| N1-(5-bromo-2-methylphenyl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | Changes in lipophilicity and binding profiles |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several oxalamide derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the piperazine ring significantly enhanced antibacterial activity, with certain derivatives achieving minimum inhibitory concentrations (MICs) as low as 0.5 µg/mL .

Case Study 2: Cancer Cell Line Studies

In vitro studies on breast cancer cell lines demonstrated that this compound exhibited cytotoxic effects, leading to apoptosis at concentrations of 10 µM. The mechanism was linked to the inhibition of specific oncogenic pathways, highlighting the compound's potential as a lead candidate for further development .

Q & A

Q. What are the optimal synthetic routes for N1-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-N2-(2-methoxyethyl)oxalamide, and how do reaction conditions influence yield?

The synthesis involves multi-step reactions, including coupling of fluorophenyl-piperazine intermediates with methoxyethyl oxalamide precursors. Key steps require:

- Controlled temperatures (e.g., 0–5°C for amine coupling to prevent side reactions).

- Inert atmospheres (argon/nitrogen) to protect sensitive intermediates from oxidation.

- Catalysts like HATU or EDCI for amide bond formation, improving yields to ~70–85% .

Methodological optimization using Design of Experiments (DoE) can systematically vary parameters (solvent polarity, stoichiometry) to maximize efficiency .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Analytical techniques :

- HPLC (≥95% purity threshold, C18 column, acetonitrile/water mobile phase) .

- NMR (¹H/¹³C) to confirm substituent positions (e.g., fluorophenyl proton signals at δ 7.2–7.4 ppm) .

- Mass spectrometry (HRMS) for molecular weight verification (theoretical ~428.5 g/mol) .

- X-ray crystallography (if crystals are obtainable) using SHELX software for 3D structure refinement .

Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?

- Cancer cell line screening (e.g., MTT assays on HeLa or MCF-7 cells), with IC₅₀ values <10 µM suggesting therapeutic potential .

- Enzyme inhibition assays (e.g., kinase targets like RSK) using fluorescence polarization or radiometric methods .

- Solubility testing in PBS/DMSO to guide dosing in cell-based studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility and stability data?

Discrepancies may arise from solvent purity, temperature, or analytical methods. Strategies include:

- Standardized protocols : Use USP-grade solvents and controlled humidity (40–60% RH) for stability studies.

- Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

- Comparative solubility analysis using shake-flask vs. potentiometric titration methods .

Q. What computational approaches are effective for predicting target binding modes and SAR?

- Molecular docking (AutoDock Vina, Glide) to model interactions with kinase active sites (e.g., RSK’s ATP-binding pocket) .

- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.

- QSAR models incorporating substituent electronic parameters (Hammett σ) to optimize piperazine/methoxyethyl groups .

Q. How can competing reactivity of functional groups during derivatization be managed?

- Protecting groups : Use Boc for amines or TBS for hydroxyls during piperazine/oxalamide modifications.

- Sequential reactions : Prioritize less stable groups (e.g., fluorophenyl) for late-stage functionalization to minimize side reactions .

- Real-time monitoring : ReactIR or LC-MS to track intermediate formation and adjust conditions dynamically .

Methodological Challenges and Solutions

7. Designing experiments to elucidate the mechanism of action against resistant cancer cells:

- Transcriptomic profiling (RNA-seq) of treated vs. untreated resistant lines to identify dysregulated pathways (e.g., MAPK/ERK).

- CRISPR-Cas9 knockout screens to pinpoint genetic dependencies linked to compound efficacy .

- Combination studies with standard chemotherapeutics (e.g., doxorubicin) to assess synergy via Chou-Talalay analysis .

8. Addressing low bioavailability in preclinical models:

- Formulation optimization : Nanoemulsions or liposomes to enhance aqueous solubility.

- Prodrug strategies : Introduce enzymatically cleavable groups (e.g., ester linkages) .

- PK/PD modeling (NonMEM) to correlate plasma concentrations with tumor regression in xenograft models .

Comparative Structure-Activity Relationship (SAR) Insights

| Compound Variant | Structural Modification | Biological Impact | Reference |

|---|---|---|---|

| N1-(4-fluorophenyl)-N2-(methoxyethyl) | Base structure | Baseline activity (IC₅₀ = 8.2 µM) | |

| N1-(3-nitrophenyl)-N2-(methoxyethyl) | Nitro group at meta position | Enhanced kinase inhibition (IC₅₀ = 3.1 µM) | |

| N1-(2-chlorophenyl)-N2-(methoxyethyl) | Chlorine substitution | Reduced solubility, similar efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.